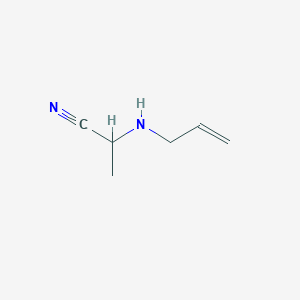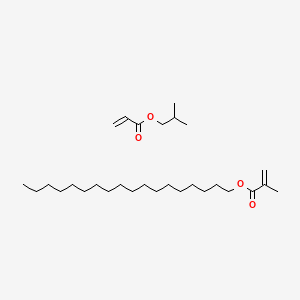
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with four methyl groups and a phenyl group The iodide ion is associated with the positively charged pyrazolium ion, making it a salt
準備方法
The synthesis of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
化学反応の分析
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the pyrazolium ion back to its neutral pyrazole form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methyl and phenyl groups on the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Halogenation and alkylation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
科学的研究の応用
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive pyrazole derivatives suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyrazolium ion can form electrostatic interactions with negatively charged sites on proteins, potentially inhibiting their activity. Additionally, the phenyl and methyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds also have a five-membered ring structure but differ in their nitrogen and oxygen atom arrangement.
Imidazole derivatives: Imidazoles have a similar heterocyclic structure but contain two nitrogen atoms in the ring.
Tetrazole derivatives: Tetrazoles have a five-membered ring with four nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
51804-11-6 |
|---|---|
分子式 |
C13H19IN2 |
分子量 |
330.21 g/mol |
IUPAC名 |
1,2,3,4-tetramethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10-11(2)14(3)15(4)13(10)12-8-6-5-7-9-12;/h5-9,11H,1-4H3;1H |
InChIキー |
AIMIGTYLPFMRDE-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C([NH+](N1C)C)C2=CC=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
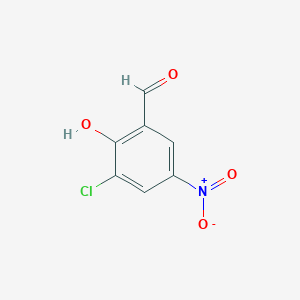
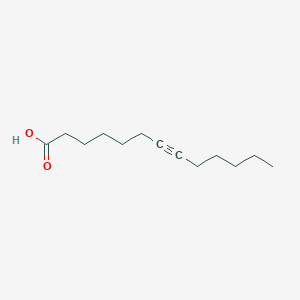

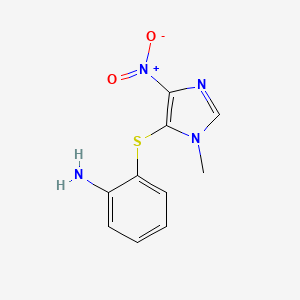
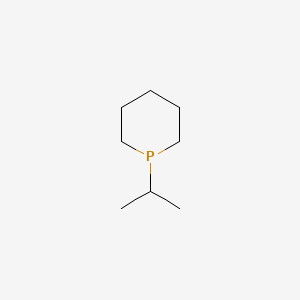
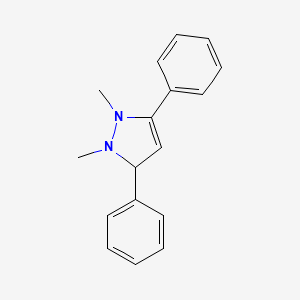

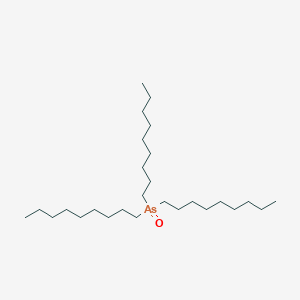

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
